Gamma-Undecalactone is a natural compound classified as a lactone, a cyclic ester derived from a hydroxycarboxylic acid. [, , , , , , ] It's often described as having a fruity, peach-like aroma, contributing significantly to the flavor profiles of various fruits, including apricots and peaches. [, , , ] In scientific research, gamma-Undecalactone serves as a valuable tool for studying olfactory perception, food science, and the development of aroma chemicals. [, , , , , , ]
Gamma-undecalactone is derived from natural sources, including certain fruits and flowers, where it contributes to their fragrance. It is classified as a bioactive small molecule and falls under categories such as chemical synthesis, organic building blocks, and food additives. The compound is often utilized in the formulation of perfumes and flavorings due to its appealing sensory properties.
The synthesis of gamma-undecalactone can be achieved through several methods, primarily involving the reaction of n-octanol with acrylic acid in the presence of a catalyst. Notable methods include:
Gamma-undecalactone features a cyclic structure typical of lactones, characterized by a carbonyl group adjacent to an ether linkage. Its structural formula can be represented as follows:
The compound exhibits a refractive index of and has a melting point range between 164 °C and 166 °C . Its structural properties contribute to its solubility characteristics; it is insoluble in water but soluble in organic solvents like ethanol.
Gamma-undecalactone participates in various chemical reactions typical for lactones:
These reactions are crucial for modifying its properties for specific applications in fragrances and food products.
The mechanism by which gamma-undecalactone exerts its aromatic properties involves olfactory receptors that detect the compound's volatile nature. Upon inhalation or application, the lactone interacts with specific receptors in the nasal cavity, leading to sensory perceptions characterized by sweetness and fruitiness reminiscent of peaches or coconuts.
Furthermore, due to its lipophilic nature, gamma-undecalactone can permeate biological membranes, potentially influencing cellular processes related to flavor perception and aroma enhancement in food products.
Gamma-undecalactone possesses several notable physical and chemical properties:
These properties make it suitable for various applications across the food and fragrance industries .
Gamma-undecalactone finds extensive use in multiple fields:
Gamma-undecalactone is a cyclic ester classified as a gamma-lactone, characterized by an 11-carbon aliphatic chain with a five-membered ring structure where the ester linkage forms between the carbonyl group and the gamma carbon. Its systematic IUPAC name is 5-heptyloxolan-2-one, though it is more widely recognized in industry as undecan-4-olide [2] [9]. The molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol [2] [5].
The compound's structure consists of a heptyl alkyl chain attached to the gamma position of a butyrolactone ring, creating a distinctive molecular configuration responsible for its olfactory properties. This gamma orientation is critical as lactones exhibit markedly different scent profiles depending on ring size (gamma vs. delta lactones). Gamma-undecalactone's crystalline structure features a planar lactone ring with the aliphatic chain adopting extended conformations, contributing to its low volatility and exceptional persistence [9].
Table 1: Fundamental Chemical Identifiers of Gamma-Undecalactone
Property | Identifier |
---|---|
CAS Registry Number | 104-67-6 / 57084-17-0 |
EC Number | 203-225-4 |
FEMA Number | 3091 |
Molecular Formula | C₁₁H₂₀O₂ |
Molecular Weight | 184.28 g/mol |
Synonyms | Aldehyde C-14 (misnomer), Peach aldehyde, γ-Undecalactone, 5-Heptyldihydro-2(3H)-furanone |
IUPAC Name | 5-Heptyloxolan-2-one or Undecan-4-olide |
Despite its common designation as "Aldehyde C-14," this terminology represents a historical misnomer dating to early 20th-century perfumery, where lactones were frequently misclassified as aldehydes due to similar functional properties in fragrance formulations [1] [9]. This misclassification persists in industry vernacular but is chemically inaccurate, as gamma-undecalactone contains no aldehyde functional group. The molecule exists as a racemic mixture in commercial synthetic forms, though stereoselective synthesis can produce enantiomers with slightly different olfactory profiles [5] [9].
The history of gamma-undecalactone represents a fascinating convergence of chemical innovation and perfumery artistry. Russian chemists Zhukov and Shestakov first synthesized the compound in 1908 through acid-catalyzed lactonization of undecylenic acid [1] [9]. Despite this pioneering work, industrial application was initially limited until the Swiss fragrance company Firmenich commercialized it under the trade name Persicol around 1913. This peach-apricot lactone base became instrumental in perfumery's evolution [3].
The molecule's breakthrough application occurred in Maurice Schaller's Nuit de Chine (1913) for Paul Poiret's Parfums de Rosine, marking the first significant use of a synthetic lactone in fine fragrance. However, its legendary status was cemented when Jacques Guerlain incorporated Persicol into Mitsouko (1919), creating an unprecedented fusion of the chypre structure with fruity lactonic warmth. Industry lore suggests this innovation resulted from accidental overdosing, though historical records indicate intentional experimentation [1] [3]. Luca Turin notes that Guerlain sought to "add plush comfort" to François Coty's austere Chypre (1917), with gamma-undecalactone providing the transformative peachy richness that defined Mitsouko's enduring legacy [3].
Table 2: Historical Timeline of Gamma-Undecalactone Development
Year | Event |
---|---|
1908 | First synthesis by Zhukov and Shestakov in Russia |
~1913 | Firmenich markets peach base "Persicol" containing gamma-undecalactone |
1913 | First commercial use in Nuit de Chine (Parfums de Rosine) |
1919 | Landmark use in Guerlain's Mitsouko establishes iconic status |
1947 | Critical role in Jacques Fath's Iris Gris by Vincent Roubert |
1950s | Expansion into food flavorings under FEMA GRAS 3091 |
The compound experienced renewed creative application in Jacques Fath's Iris Gris (1947), where perfumer Vincent Roubert brilliantly counterbalanced iris pallor with lactonic vibrancy. Roubert reportedly declared the fragrance "went seamlessly from grey to pink like the feathers on a pigeon's throat," demonstrating gamma-undecalactone's capacity to animate otherwise somber compositions [3]. Throughout the mid-20th century, it became fundamental in floral-fruity accords (especially gardenia, tuberose, and lilac), with modern perfumery continuing to exploit its versatile effects from trace modifiers (<0.1%) to distinctive peach notes (>10%) [1] [9].
Despite its prominence as a flavor and fragrance molecule, gamma-undecalactone occurs only in trace quantities in natural sources. Analytical studies have detected it in peach (Prunus persica), apricot (Prunus armeniaca), passion fruit (Passiflora edulis), and dairy products including butter and heated beef fat [4] [7]. However, its concentration in peach pulp and juice rarely exceeds 0.01 ppm, making natural extraction commercially impractical for industrial applications. This scarcity necessitated the development of efficient synthetic routes that dominate commercial production [7].
Conventional chemical synthesis employs three primary methodologies:
Table 3: Comparison of Gamma-Undecalactone Production Methods
Method | Key Starting Materials | Yield Range | Technical Challenges |
---|---|---|---|
Acid Lactonization | Undecylenic acid, H₂SO₄ | 60-75% | Isomer impurities, corrosion hazards |
Radical Addition | Octanol-1, Methyl acrylate | 70-85% | Peroxide handling, purification complexity |
Malonic Ester Alkylation | Heptyl ethylene oxide, Diethyl malonate | 65-80% | Multi-step synthesis, cost inefficiency |
Biocatalytic Synthesis (Patent) | Oleic acid, Microbial strains | 90-95% | Substrate specificity, fermentation optimization |
Modern innovations focus on biotechnological routes, including microbial bioconversion of fatty acids. Patent US20080125345A1 details enzymatic hydroxylation of undecylenic acid using Aspergillus oryzae or Umbelopsis isabellina strains, yielding high-purity gamma-undecalactone with reduced environmental impact compared to traditional methods [10]. These approaches leverage lipoxygenase enzymes to catalyze regiospecific hydroxylation followed by spontaneous lactonization, achieving yields exceeding 90% with superior stereoselectivity [10]. Despite these advances, traditional chemical synthesis remains dominant due to established infrastructure and cost considerations for large-scale production.
The compound's regulatory status as a synthetic flavoring agent (FEMA GRAS 3091) and absence of IFRA restrictions reflect its well-established utility. Its designation as "natural" in some commercial offerings depends on production methods meeting regional standards for naturalness, typically requiring microbial transformation of natural fatty acid precursors rather than petrochemical synthesis [4] [9].
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